molecular formula C7H12N2 B1583014 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine CAS No. 83732-75-6

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Cat. No. B1583014
Key on ui cas rn: 83732-75-6
M. Wt: 124.18 g/mol
InChI Key: ITFDYXKCBZEBDG-UHFFFAOYSA-N
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Patent
US05593993

Procedure details

An isothiocyanate of 2-(2-aminoethyl)-1-methylpyrrole was prepared according to Ann 657, 104-107 (1962). 1H-NMR (CDCl3) δ2.95 (t, 2H), 3.55 (s, 1H), 3.65 (t, 2H), 5.9-5.95 (m, 1H), 6.05 (t, 1H), 6.55 (t, 1H). This isothiocyanate was dissolved in DMF (4 ml). To this solution was added 200 mg (2 mmol) of 2-aminothiazole and the solution was heated at 100° C. for about 16 h. EtOAc was added and the organic phase was washed with sat. NH4Cl-solution and brine. After drying (Na2SO4), the product was purified on a silica gel column, using EtOAc/Hexane 1:1, as eluent. This gave almost pure titled product. Recrystallization from toluene/hexanes gave 150 mg of the titled product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[S:3].NC1S[CH:7]=[CH:8][N:9]=1.CCO[C:13]([CH3:15])=O.[CH3:16][N:17]([CH:19]=O)[CH3:18]>>[N-:1]=[C:2]=[S:3].[NH2:9][CH2:8][CH2:7][C:19]1[N:17]([CH3:18])[CH:16]=[CH:13][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=S
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with sat. NH4Cl-solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the product was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
[N-]=C=S
Name
Type
product
Smiles
NCCC=1N(C=CC1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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